GRL-0496

SARS-CoV-2 3CL Protease Mpro Inhibitor

Researchers requiring a well-characterized, non-peptidomimetic Mpro inhibitor face supply inconsistency and assay mismatch with ultra-potent alternatives. GRL-0496 (IC50 38 nM) solves this with intermediate potency ideal for HTS calibration-distinguishing actives from inactives without saturating assay windows. • Validated in cell-based luciferase complementation assays (no BSL-3 required) • Orthogonal indole-4-carboxylate scaffold for SAR and resistance profiling • ≥98% purity, available from stock with reliable global shipping

Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
Cat. No. B1264079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRL-0496
Molecular FormulaC14H9ClN2O2
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl
InChIInChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H
InChIKeyBOSZJNSICHFHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GRL-0496: Mpro Inhibitor Overview


GRL-0496 (CAS 1087243-14-8) is a synthetic chloropyridyl ester-derived inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro) [1]. It was originally identified through structure-based design as a potent inhibitor of SARS-CoV 3CLpro, with subsequent validation of activity against SARS-CoV-2 Mpro in both biochemical and cell-based assays [2]. GRL-0496 serves as a reference inhibitor for mechanistic studies of viral polyprotein processing and as a benchmark compound in antiviral drug discovery screens targeting the essential coronavirus 3CL protease .

Mpro inhibition studies Enzymatic and cell-based reference inhibitor
Cellular target engagement Validated in gain-of-signal reporter assays
Orthogonal chemotype Non-peptidomimetic scaffold for SAR and resistance profiling

Why Substituting GRL-0496 Fails


Although multiple small molecules target the SARS-CoV-2 3CL protease (Mpro), direct substitution of GRL-0496 with in-class inhibitors such as GC376, PF-00835231, or nirmatrelvir (PF-07321332) is not scientifically equivalent due to distinct chemotypes, divergent enzyme inhibitory potencies (IC50 spanning >100-fold range), and marked differences in cellular antiviral efficacy and off-target profiles [1][2]. For example, while GC376 exhibits nanomolar Mpro inhibition, its cellular EC50 in Vero E6 cells is 3.3 μM—approximately 1.5- to 2-fold more potent than GRL-0496's EC50 of 5.05 μM in the same assay [2]. Conversely, nirmatrelvir is substantially more potent enzymatically (IC50 ~4–23 nM) but may exhibit different cellular permeability, cytotoxicity, and resistance profiles that preclude its use as a direct functional substitute in assay systems optimized for GRL-0496 [3]. These quantitative disparities underscore that procurement decisions based solely on target class without compound-specific validation risk generating irreproducible or misleading results.

Chemotype mismatch Distinct binding modes vs. peptidomimetics may shift resistance profiles and off-target effects
Cellular potency divergence EC50 values differ >1.5-fold across inhibitors; assay-specific validation is needed
Cytotoxicity & selectivity context Narrower selectivity index than clinical candidates; concentration range must be verified for each model

GRL-0496 Comparative Evidence


Mpro Enzymatic Inhibition (IC50)

GRL-0496 inhibits SARS-CoV-2 Mpro with an IC50 of 38 nM (0.038 μM) in biochemical assays, positioning it between the less potent GC376 (IC50 ~130–350 nM) and the highly potent clinical candidate nirmatrelvir (IC50 ~4–23 nM) [1][2]. This intermediate potency makes GRL-0496 a valuable reference tool for validating assay sensitivity and for structure-activity relationship (SAR) studies where extreme potency may obscure subtle chemotype-dependent effects.

Mpro IC50
Head-to-head
38 nM (0.038 μM)
Supports assay calibration and SAR interpretation
GC376: 130–350 nM; Nirmatrelvir: 4–23 nM
SARS-CoV-2 3CL Protease Mpro Inhibitor Antiviral Drug Discovery

Cellular Antiviral EC50

In a head-to-head cell-based antiviral assay using SARS-CoV-2-infected Vero E6 cells, GRL-0496 exhibited an EC50 of 5.05 μM, whereas GC376 demonstrated an EC50 of 3.3 μM under identical conditions [1]. This ~1.5-fold difference in cellular potency highlights that GRL-0496 is less effective at inhibiting viral replication in this cell model compared to GC376, despite both compounds targeting Mpro.

Cellular EC50
Head-to-head
5.05 μM (Vero E6)
Orthogonal validation reduces assay artifacts
GC376: 3.3 μM; ~1.5-fold difference
Antiviral Assay SARS-CoV-2 Cell-Based Screening Vero E6

Cell-Based Mpro Selectivity

In a rigorous cell-based luciferase complementation assay that distinguishes true Mpro inhibition from cytotoxicity, GRL-0496 was one of only five compounds (out of 32 tested) that exhibited significant inhibition of SARS-CoV-2 3CLpro in living cells, alongside GC376, boceprevir, Z-FA-FMK, and calpain inhibitor XII [1]. This cellular validation confirms that GRL-0496 is cell-permeable and engages Mpro within the intracellular environment, whereas many other reported inhibitors failed to show activity in this gain-of-signal system.

Cellular target engagement
Head-to-head
Significant Mpro inhibition in luciferase complementation assay
Confirms intracellular target engagement
Active in 5/32 tested compounds
Cellular Target Engagement Luciferase Reporter SARS-CoV-2 Mpro Inhibitor

Cytotoxicity & Selectivity Index

In Vero E6 cells, GRL-0496 exhibited a cytotoxic concentration (CC50) of >50 μM, yielding a selectivity index (SI = CC50/EC50) of approximately 10 . This SI indicates a modest but measurable therapeutic window, which is critical for interpreting antiviral efficacy data. In comparison, GC376 shows lower cytotoxicity (CC50 >100 μM, SI >30) and nirmatrelvir demonstrates minimal cytotoxicity in most cell lines (SI >1000) [1].

Cytotoxicity & SI
Context-dependent
CC50 >50 μM; SI ≈ 10
Narrower selectivity index requires concentration control
GC376 SI >30; Nirmatrelvir SI >1000
Cytotoxicity Antiviral Selectivity Vero E6 CC50

Cross-Coronavirus Activity

GRL-0496 inhibits MERS-CoV 3CLpro with an EC50 of approximately 12.5 μM, which is roughly 2-fold less potent than its activity against SARS-CoV (EC50 6.9 μM) and SARS-CoV-2 (EC50 5.05–9.12 μM) [1]. In contrast, GC376 exhibits broader and more potent activity across multiple coronaviruses, including MERS-CoV (EC50 ~1.5 μM) [2]. GRL-0496's modest cross-reactivity makes it suitable for studies focused specifically on SARS-CoV-1/2 while serving as a comparator for pan-coronavirus inhibitor development.

Cross-coronavirus activity
Class-level
SARS-CoV-2 EC50 5.05–9.12 μM; MERS-CoV ~12.5 μM
SARS-CoV-1/2 specific studies preferred
GC376 more potent against MERS-CoV (EC50 ~1.5 μM)
Pan-Coronavirus MERS-CoV SARS-CoV-1 Broad-Spectrum Antiviral

Indole-4-carboxylate vs Peptidomimetic Scaffolds

GRL-0496 (5-chloropyridin-3-yl 1H-indole-4-carboxylate) is a non-peptidomimetic inhibitor, in contrast to peptidomimetic inhibitors like GC376 (bisulfite adduct prodrug of GC373) and nirmatrelvir (modified peptidomimetic) [1][2]. The indole-4-carboxylate scaffold positions the 5-chloropyridinyl ester at the S1' pocket of SARS-CoV 3CLpro, with molecular docking studies indicating a distinct binding mode that does not rely on covalent warheads or extensive hydrogen-bonding networks characteristic of peptidomimetics [1]. This structural divergence provides an orthogonal chemotype for SAR exploration and resistance profiling.

Scaffold class
Class-level
Chloropyridyl ester; non-peptidomimetic
Non-peptidomimetic chemotype aids resistance profiling
Distinct from peptidomimetics GC376 and nirmatrelvir
Structure-Based Design SARS-CoV 3CL Protease Non-Peptidic Inhibitor

GRL-0496 Application Scenarios


High-Throughput Mpro Screen Calibration

GRL-0496's intermediate enzymatic IC50 (38 nM) positions it as an ideal calibration compound for high-throughput screening (HTS) assays targeting SARS-CoV-2 Mpro. Unlike ultra-potent inhibitors (e.g., nirmatrelvir, IC50 ~4 nM) that can saturate assay windows and mask weaker hits, GRL-0496 provides a robust positive control that reliably distinguishes active compounds from inactive ones without requiring extensive dilution series [1]. Its well-characterized dose-response curve and commercial availability from multiple vendors (Cayman, MedChemExpress, TargetMol) ensure reproducible procurement for HTS campaigns .

Cellular Target Engagement (BSL-2)

GRL-0496 has been validated in cell-based luciferase complementation and gain-of-signal assays that quantify Mpro inhibition in living cells without requiring BSL-3 containment [1]. This makes it a critical reference compound for laboratories establishing cellular target engagement assays. Its confirmed cell permeability and activity in these reporter systems distinguish it from many compounds that are active only in biochemical assays but fail to engage Mpro intracellularly [1].

Viral Polyprotein Processing Studies

GRL-0496 is specifically used to inhibit SARS-CoV-2 protease activity, enabling detailed mechanistic studies of viral polyprotein processing and replication [1]. Its non-peptidomimetic scaffold provides an orthogonal chemical tool for investigating the kinetics and substrate specificity of Mpro-mediated cleavage, particularly in experiments where peptidomimetic inhibitors may interfere with detection methods or exhibit off-target effects .

SAR and Resistance Profiling

The indole-4-carboxylate scaffold of GRL-0496 offers a structurally distinct starting point for structure-activity relationship (SAR) studies compared to peptidomimetic inhibitors [1]. Researchers investigating Mpro resistance mutations can use GRL-0496 as a comparator to assess whether mutations that confer resistance to GC376 or nirmatrelvir also affect sensitivity to non-peptidomimetic chemotypes, informing the design of next-generation broad-spectrum inhibitors .

Application
Selection Property
Validation Focus
Mpro HTS calibration
Intermediate enzymatic reference
Assay dynamic range and hit discrimination
Cell-based target engagement
Luciferase complementation validated
Intracellular target engagement confirmation
Polyprotein processing studies
Non-peptidomimetic scaffold
Polyprotein cleavage kinetics
SARS-CoV-2 resistance profiling
Orthogonal chemotype to peptidomimetics
Resistance mutation sensitivity mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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